molecular formula C9H12N2O4 B1668699 (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS No. 716-61-0

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Cat. No. B1668699
CAS RN: 716-61-0
M. Wt: 212.2 g/mol
InChI Key: OCYJXSUPZMNXEN-RKDXNWHRSA-N
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Description

“(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol” is a compound with the linear formula HOCH2CH(NH2)CH(C6H4NO2)OH . It has a molecular weight of 212.20 . This compound may be used in the preparation of (1R,2R)-(-)-2-dimethylamino-1-(4-nitrophenyl)-1,3-propanediol via N,N-dimethylation . It may also be used as a starting material to synthesize (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothioeyanate [(R,R)-DANI] .


Molecular Structure Analysis

The compound has a chiral center, which means it has a non-superimposable mirror image. The SMILES string representation of the molecule is NC@HC@Hc1ccc(cc1)N+=O .


Physical And Chemical Properties Analysis

The compound is a powder form . Its melting point is between 163-165 °C (lit.) . The optical activity of the compound is [α]25/D -30°, c = 1 in 6 M HCl .

Scientific Research Applications

1. Interaction with Tetrahydroxyborate Ion

The chiral diol, specifically the D-(–)-threo form of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, interacts with the tetrahydroxyborate ion, B(OH)–4. Studies using polarimetry, circular dichroism, and 11B nuclear magnetic resonance revealed that 1,3-diols can react with B(OH)–4 ion. Equilibrium constants for these reactions have been established, indicating that substituted 1,3-diols react more readily than propane-1,3-diol itself (Dawber, 1987).

2. Analysis in Pharmaceutical Forms

A liquid chromatographic method has been developed for analyzing chloramphenicol and its related compound, including 2-amino-1-(4-nitrophenyl)propane-1,3-diol, in pharmaceutical forms. This method, using UV detection and a reversed phase C18 stationary phase, has been validated in accordance with USP requirements and shows sufficient selectivity, sensitivity, accuracy, precision, and linearity range (Al-Rimawi & Kharoaf, 2011).

3. Resolution of Enantiomers

The compound has been used in the resolution of the enantiomers of diastereoisomeric salts. It forms oxazolidines with chiral bases, which then afford separable salts. These structures have been confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy (Werner et al., 1987).

4. Diastereoselective Reaction with Aromatic Aldehydes

This compound reacts with aromatic aldehydes to synthesize a series of 2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes. The structures of these compounds have been established based on 1H NMR data (Madesclaire et al., 2006).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJXSUPZMNXEN-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221832
Record name Chloramphenicol D base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

CAS RN

716-61-0, 3689-55-2
Record name Chloramphenicol base
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol base
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramphenicol D base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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